An In-depth Technical Guide to the Chemical and Physical Properties of 7-Methylbenz[a]anthracene
An In-depth Technical Guide to the Chemical and Physical Properties of 7-Methylbenz[a]anthracene
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methylbenz[a]anthracene (7-MBA) is a polycyclic aromatic hydrocarbon (PAH) of significant interest to the scientific community due to its carcinogenic properties. This technical guide provides a comprehensive overview of the chemical and physical properties of 7-MBA, its metabolic activation to a carcinogenic agent, and detailed experimental protocols for its synthesis, purification, and analysis. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and cancer research.
Chemical and Physical Properties
7-Methylbenz[a]anthracene is a solid, yellow crystalline substance.[1] A summary of its key chemical and physical properties is presented in the tables below.
Identification
| Property | Value | Source |
| IUPAC Name | 7-methylbenzo[a]anthracene | [1] |
| CAS Number | 2541-69-7 | [1] |
| Molecular Formula | C₁₉H₁₄ | [1] |
| Molecular Weight | 242.31 g/mol | [1][2] |
| Synonyms | 10-Methyl-1,2-benzanthracene, 7-MBA | [1][2] |
Physical Properties
| Property | Value | Source |
| Melting Point | 141 °C | [1] |
| Boiling Point | 452.14 °C (estimate) | [2] |
| Density | 1.1011 g/cm³ (estimate) | [2] |
| Vapor Pressure | 3.1 x 10⁻⁷ mmHg | [1] |
| Water Solubility | 0.011 mg/L at 24 °C | [1] |
| Appearance | Yellow plates from alcohol | [1] |
Spectral Data
| Property | Details | Source |
| UV/Vis Absorption Maxima (λmax) | In alcohol: 232, 258, 280, 298, 353, 370, 388 nm | [1] |
| Mass Spectrum | Major fragments (m/z): 242 (M+), 241, 239 | [1] |
Metabolic Activation and Carcinogenicity
The carcinogenicity of 7-Methylbenz[a]anthracene is not inherent to the molecule itself but arises from its metabolic activation within the body. This process is primarily mediated by cytochrome P450 enzymes.[3][4] The key steps involve the formation of a highly reactive bay-region diol-epoxide, which can then covalently bind to DNA, forming adducts that can lead to mutations and the initiation of cancer.[5][6][7]
The metabolic activation pathway begins with the oxidation of the 7-methyl group and the formation of various dihydrodiols. The critical step is the epoxidation of the 3,4-double bond of the trans-3,4-dihydrodiol metabolite to form the ultimate carcinogenic species, the anti-7-methylbenz[a]anthracene-3,4-diol-1,2-epoxide (anti-7-MBADE).[1] This electrophilic epoxide can then react with nucleophilic sites on DNA bases, primarily guanine and adenine, to form stable DNA adducts.[7]
Experimental Protocols
Synthesis of 7-Methylbenz[a]anthracene
General Workflow for Haworth Synthesis:
Purification
Purification of solid organic compounds like 7-Methylbenz[a]anthracene is commonly achieved by recrystallization. The choice of solvent is critical and should be determined by solubility tests. A suitable solvent will dissolve the compound well at its boiling point but poorly at low temperatures.
General Recrystallization Protocol:
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Solvent Selection: Test the solubility of the crude 7-MBA in various solvents (e.g., ethanol, toluene, ligroin) to find a suitable one.
-
Dissolution: Dissolve the impure 7-MBA in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystals of 7-MBA should form. Further cooling in an ice bath can increase the yield.
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Isolation of Crystals: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven.
Analytical Methods: High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of PAHs, including 7-Methylbenz[a]anthracene. A reverse-phase C18 column is often employed with a gradient elution of a mobile phase, typically a mixture of acetonitrile and water. UV or fluorescence detectors can be used for detection.
General HPLC Protocol for PAH Analysis:
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. For example, starting with a 50:50 mixture and gradually increasing the acetonitrile concentration.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV detector at a wavelength where 7-MBA has strong absorbance (e.g., 258, 280, or 298 nm) or a fluorescence detector with appropriate excitation and emission wavelengths.
-
Sample Preparation: Dissolve the 7-MBA sample in a suitable solvent (e.g., acetonitrile or a mixture of methylene chloride and methanol).
-
Injection Volume: Typically 10-20 µL.
Workflow for HPLC Analysis:
Safety and Handling
7-Methylbenz[a]anthracene is a known carcinogen and should be handled with extreme care.[1] Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times. All work with this compound should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide provides a consolidated resource on the chemical and physical properties, metabolic activation, and experimental methodologies related to 7-Methylbenz[a]anthracene. The provided data and protocols are intended to support researchers in their efforts to understand the mechanisms of PAH-induced carcinogenesis and to develop potential therapeutic interventions. It is crucial to adhere to strict safety protocols when handling this carcinogenic compound.
References
- 1. 7-Methylbenz(a)anthracene | C19H14 | CID 17347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-METHYLBENZ[A]ANTHRACENE CAS#: 2541-69-7 [amp.chemicalbook.com]
- 3. Cytochrome P450 CYP1B1 determines susceptibility to 7,12-dimethylbenz[a]anthracene-induced lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Origin of the metabolic site selectivity of 7,12-dimethylbenz[a]anthracene catalysed by the P450 1B1 cytochrome: an in silico protocol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. The effect of fluoro substituents on reactivity of 7-methylbenz[a]anthracene diol epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactions of 'bay-region' and non-'bay-region' diol-epoxides of benz(a)anthracene with DNA: evidence indicating that the major products are hydrocarbon-N2-guanine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
